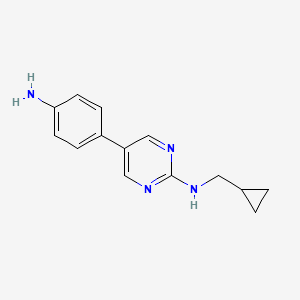
2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine (AZN) is a heterocyclic aromatic compound with a five-membered ring system containing a nitrogen atom. It is a synthetic compound and has been studied for its potential applications in the fields of medicine, agriculture, and materials science. AZN has been shown to possess a range of biological activities, including anti-inflammatory, anti-microbial, and anti-tumor effects.
Wissenschaftliche Forschungsanwendungen
2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine has been studied for its potential applications in the fields of medicine, agriculture, and materials science. In medicine, it has been studied for its potential use as an anti-inflammatory, anti-microbial, and anti-tumor agent. In agriculture, 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine has been studied for its potential use as a herbicide and insecticide. In materials science, it has been studied for its potential use as a corrosion inhibitor.
Wirkmechanismus
The exact mechanism of action of 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine is not fully understood. However, it is believed that its anti-inflammatory, anti-microbial, and anti-tumor effects are due to its ability to interfere with the production of pro-inflammatory mediators and the activation of various signaling pathways.
Biochemical and Physiological Effects
2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to inhibit the activation of various signaling pathways, such as the NF-κB and MAPK pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine in laboratory experiments is its ease of synthesis. It can be synthesized relatively easily and quickly using the condensation reaction described above. The main limitation of using 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine in laboratory experiments is its limited availability. It is not widely available commercially and is difficult to obtain in large quantities.
Zukünftige Richtungen
Future research into the potential applications of 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine should focus on its potential use as a therapeutic agent for the treatment of various diseases and conditions. Additionally, further research should be conducted to better understand the exact mechanism of action of 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine in order to optimize its use as a therapeutic agent. Finally, further research should be conducted to explore the potential applications of 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine in materials science and agriculture.
Synthesemethoden
2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine can be synthesized through a variety of methods, including the condensation of 2-azetidinone and 5-naphthol. The condensation reaction is catalyzed by an acid, such as sulfuric acid, and is carried out at a temperature of 100-150°C. The reaction yields 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine as a white crystalline solid.
Eigenschaften
IUPAC Name |
2-(azetidin-1-yl)-5-naphthalen-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-2-7-15-13(5-1)6-3-8-16(15)14-11-18-17(19-12-14)20-9-4-10-20/h1-3,5-8,11-12H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUGEIDOEBHRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=N2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{methyl[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6443782.png)

![4-({3-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]pyrrolidin-1-yl}methyl)benzonitrile](/img/structure/B6443795.png)
![2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline](/img/structure/B6443798.png)
![4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline](/img/structure/B6443808.png)
![3-methyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6443818.png)

![3-[methyl({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443841.png)
![2-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-4-carbonitrile](/img/structure/B6443845.png)
![5-chloro-6-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6443852.png)
![8-(quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443860.png)
![4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide](/img/structure/B6443874.png)
![5-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B6443875.png)
![2-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B6443881.png)